molecular formula C9H13N B123078 N-Ethyl-o-toluidine CAS No. 94-68-8

N-Ethyl-o-toluidine

Cat. No. B123078
CAS RN: 94-68-8
M. Wt: 135.21 g/mol
InChI Key: MWOUGPLLVVEUMM-UHFFFAOYSA-N
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Description

N-Ethyl-o-toluidine, also known as 2-(Ethylamino)toluene, is a stain used for proteomics research . It is a synthetic intermediate used for the synthesis of N-Ethyl-3-buteno-o-toluidide and is a building block of potent TRG5 agonists .


Synthesis Analysis

N-Ethyl-o-toluidine is produced industrially by nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is separated by distillation. 2-Nitrotoluene is hydrogenated to give o-toluidine .


Chemical Reactions Analysis

N-Ethyl-o-toluidine is a synthetic intermediate used for the synthesis of N-Ethyl-3-buteno-o-toluidide . It is also used as a homomonomer for the formation of intrinsically conducting poly-o-toluidine and as a comonomer in the formation of respective copolymers and their composites .


Physical And Chemical Properties Analysis

N-Ethyl-o-toluidine has a density of 0.938 g/mL at 25 °C, a boiling point of 218 °C, and a refractive index of 1.547 . It is also known to have a vapor pressure of 1 hPa at 20 °C .

Scientific Research Applications

Metabolism Studies

N-Ethyl-o-toluidine is studied in the context of metabolism and detoxication. A study focused on the metabolic fate of similar compounds, namely alkylbenzenes, highlights the complexities of metabolic processes in substances related to N-Ethyl-o-toluidine. These compounds undergo various oxidation processes, leading to the formation of secondary alcohols and acids (El Masry, Smith & Williams, 1956).

Environmental Applications

The degradation of compounds similar to N-Ethyl-o-toluidine, such as o-toluidine, is a critical area of research, especially in environmental contexts. A study utilized a statistical experimental design to investigate the degradation of o-toluidine by the photo-Fenton process, emphasizing the importance of such research in addressing environmental concerns related to these compounds (Masomboon, Chen, Anotai & Lu, 2010).

Clinical Utility

The clinical utility of related compounds, such as toluidine blue, has been explored extensively. Toluidine blue is a dye with high affinity for acidic tissue components and is used to identify dysplasia and carcinoma in living tissues. This highlights the potential for N-Ethyl-o-toluidine derivatives in clinical applications (Sridharan & Shankar, 2012).

Chemical Analysis

In chemical analysis, N-Ethyl-o-toluidine analogs, like o-toluidine, have been used in methods for determining glucose concentration in biological materials. This demonstrates the role of these compounds in analytical chemistry, potentially offering insights into applications for N-Ethyl-o-toluidine (Dubowski, 1962).

Photometric Applications

N-Ethyl-o-toluidine and its derivatives have been investigated for use in photometric determinations. A study focused on the development of hydrogen donors for photometric determination of hydrogen peroxide highlights the role of N-Ethyl-o-toluidine derivatives in such applications (Tamaoku, Ueno, Akiura & Ohkura, 1982).

Environmental Persistence Studies

Research on the persistence of related compounds in the environment, like trifluralin, which shares a structural resemblance to N-Ethyl-o-toluidine, provides insights into the environmental impact and degradation pathways of these chemicals (Miller, Keeley, Carter & Thullen, 1975).

Safety And Hazards

N-Ethyl-o-toluidine is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is also considered a potential occupational carcinogen .

properties

IUPAC Name

N-ethyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-3-10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOUGPLLVVEUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059107
Record name N-Ethyl-2-methylaniline
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-o-toluidine

CAS RN

94-68-8
Record name N-Ethyl-o-toluidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, N-ethyl-2-methyl-
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Record name N-Ethyl-o-toluidine
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Record name Benzenamine, N-ethyl-2-methyl-
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Record name N-Ethyl-2-methylaniline
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Record name N-ethyl-o-toluidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
H Yadav, SA Bhoite, AK Singh - Tenside Surfactants Detergents, 2016 - degruyter.com
Hydrolysis of phosphate ester (Mono-N-ethyl-o-toluidine phosphate) in the presence of different surfactants has been studied at 303 K. The rate of reaction has been found to be first-…
Number of citations: 3 www.degruyter.com
H YADAV, SA Bhoite - Acta Ciencia Indica, XL,(2), 2015 - acta.co.in
… RECEIVED : 30 May, 2015 The kinetics of the acid-catalyzed hydrolysis of mono-Nethyl-o-toluidine phosphate was studied in dioxane and dimethyl sulfoxide-water mixtures of varying …
Number of citations: 1 www.acta.co.in
H Yadav, SA Bhoite - chesci.com
… The present work concentrates on synthesis of mono-N-ethyl-o-toluidine phosphate and … The accelerating ionic effect indicates that mono-N-ethyl-o-toluidine phosphate ester undergoes …
Number of citations: 0 chesci.com
GDF Jackson, WHF Sasse - Australian Journal of Chemistry, 1964 - CSIRO Publishing
… , N-methyl-oethylaniline, and N-ethyl-o-toluidine. N-Alkyl groups were removed simultan… N-allylaniline and o-propylaniline formed traces of 3-methylindole; N-ethyl-o-toluidine gave …
Number of citations: 3 www.publish.csiro.au
S Ackloo, AG Harrison… - Journal of mass …, 2004 - Wiley Online Library
… those for the isomeric ions formed by C 2 H 5 + attachment to the isomeric toluidines and CH 3 + attachment to the isomeric o-, m- and p-ethylaniline and 6-ethyl- and N-ethyl-o-toluidine…
BY Choi, WC Chang, KS Kim, TJ Lee - … (Journal of the Korean Institute of …, 2000 - osti.gov
… -X and zeolites modified by ion exchange with K, Cs, or K-Mg, as the reaction temperature increased in 300-420degree C range, the activity of N-alkylation forming N-ethyl-o-toluidine …
Number of citations: 3 www.osti.gov
SG Lata, S Sharma, N Kumar - … Journal of Current Research in Life …, 2018 - journalijcrls.com
… replacing N-methylaniline by N-ethyl-o-toluidine. The analytical data are given in Table 1.2. … Here, N-ethyl-p-toluidine was taken instead of N-ethyl-otoluidine. The analytical data are …
Number of citations: 3 www.journalijcrls.com
B Krishna, CK Moghe, B Prakash - Journal of the Chemical Society A …, 1970 - pubs.rsc.org
… The electric dipole moments of di-s-butylamine, 2,3-dichloroaniline, N-ethyl-o-toluidine, and N-ethyl… The values of pint come out at -0.03 and 0.17 D for N-ethyl-o-toluidine and N-ethyl-m-…
Number of citations: 2 pubs.rsc.org
AJ Tronstein - The Ohio State medical journal, 1949 - pubmed.ncbi.nlm.nih.gov
Ten per cent crotonyl-N-ethyl-O-toluidine ointment, a new scabieticidal agent Ten per cent crotonyl-N-ethyl-O-toluidine ointment, a new scabieticidal agent …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
A Kalauz, I Kapui - Journal of Pharmaceutical and Biomedical Analysis, 2022 - Elsevier
… As it can be seen in the synthetic route, o-toluidine and N-ethyl-o-toluidine is used in the … impurities of N-ethyl-o-toluidine – are also involved in the method development, see Fig. 2. …
Number of citations: 7 www.sciencedirect.com

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